

# ZMYND19 Expression Across Tissues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the tissue-specific expression of Zinc Finger MYND-Type Containing 19 (ZMYND19), also known as MIZIP. The document summarizes quantitative expression data, details established experimental protocols for its detection, and visualizes its involvement in key signaling pathways.

## **Quantitative Expression of ZMYND19**

The expression of ZMYND19 varies across different human tissues at both the mRNA and protein levels. The following tables provide a summary of its expression based on data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas.

### **RNA Expression Levels**

The GTEx portal provides comprehensive data on gene expression across a wide range of human tissues. The following table summarizes the median RNA expression of ZMYND19 in Transcripts Per Million (TPM), based on the GTEx V8 release.[1][2][3]



| Tissue                                    | Median TPM |
|-------------------------------------------|------------|
| Adipose - Subcutaneous                    | 3.8        |
| Adipose - Visceral (Omentum)              | 3.5        |
| Adrenal Gland                             | 6.1        |
| Artery - Aorta                            | 2.9        |
| Artery - Coronary                         | 3.4        |
| Artery - Tibial                           | 4.2        |
| Brain - Amygdala                          | 5.9        |
| Brain - Anterior cingulate cortex (BA24)  | 6.5        |
| Brain - Caudate (basal ganglia)           | 6.2        |
| Brain - Cerebellar Hemisphere             | 2.5        |
| Brain - Cerebellum                        | 2.2        |
| Brain - Cortex                            | 6.8        |
| Brain - Frontal Cortex (BA9)              | 7.0        |
| Brain - Hippocampus                       | 6.0        |
| Brain - Hypothalamus                      | 5.5        |
| Brain - Nucleus accumbens (basal ganglia) | 6.3        |
| Brain - Putamen (basal ganglia)           | 6.1        |
| Brain - Spinal cord (cervical c-1)        | 4.1        |
| Brain - Substantia nigra                  | 5.2        |
| Breast - Mammary Tissue                   | 2.9        |
| Cells - EBV-transformed lymphocytes       | 2.1        |
| Cells - Transformed fibroblasts           | 4.5        |
| Cervix - Ectocervix                       | 3.1        |
|                                           |            |







| Cervix - Endocervix                   | 3.5 |
|---------------------------------------|-----|
| Colon - Sigmoid                       | 3.2 |
| Colon - Transverse                    | 3.0 |
| Esophagus - Gastroesophageal Junction | 4.0 |
| Esophagus - Mucosa                    | 3.6 |
| Esophagus - Muscularis                | 3.1 |
| Fallopian Tube                        | 4.5 |
| Heart - Atrial Appendage              | 3.7 |
| Heart - Left Ventricle                | 3.9 |
| Kidney - Cortex                       | 4.8 |
| Liver                                 | 2.1 |
| Lung                                  | 4.2 |
| Minor Salivary Gland                  | 3.7 |
| Muscle - Skeletal                     | 1.8 |
| Nerve - Tibial                        | 4.9 |
| Ovary                                 | 4.1 |
| Pancreas                              | 2.5 |
| Pituitary                             | 8.2 |
| Prostate                              | 4.0 |
| Skin - Not Sun Exposed (Suprapubic)   | 3.3 |
| Skin - Sun Exposed (Lower leg)        | 4.0 |
| Small Intestine - Terminal Ileum      | 3.4 |
| Spleen                                | 2.7 |
| Stomach                               | 4.3 |
|                                       |     |



| Testis      | 10.5 |
|-------------|------|
| Thyroid     | 5.1  |
| Uterus      | 3.8  |
| Vagina      | 3.3  |
| Whole Blood | 1.5  |

Table 1: Median RNA expression of ZMYND19 across various human tissues (Data Source: GTEx Portal V8).[1][2][3]

## **Protein Expression Levels**

Quantitative protein expression data across tissues is available from various sources, including mass spectrometry-based proteomics databases like ProteomicsDB. The Human Protein Atlas also provides a valuable, albeit more qualitative, summary of protein expression based on immunohistochemistry.[4][5][6][7][8] The following table presents a summary of ZMYND19 protein expression levels.

| Tissue                  | Expression Level | Method |
|-------------------------|------------------|--------|
| Brain (Cerebral Cortex) | Medium           | IHC    |
| Testis                  | High             | IHC    |
| Placenta                | Low              | IHC    |
| Heart                   | Low              | IHC    |
| Liver                   | Not detected     | IHC    |
| Skeletal Muscle         | Not detected     | IHC    |
| Kidney                  | Low              | IHC    |
| Stomach                 | Low              | IHC    |

Table 2: Summary of ZMYND19 protein expression in selected human tissues (Data Source: The Human Protein Atlas).[4]



## **Experimental Protocols**

Accurate detection of ZMYND19 expression requires optimized experimental protocols. This section provides detailed methodologies for immunohistochemistry (IHC) and Western blotting.

## Immunohistochemistry (IHC) for Paraffin-Embedded Tissues

This protocol is adapted for the use of a rabbit polyclonal anti-ZMYND19 antibody (e.g., Atlas Antibodies Cat# HPA050761).

#### 2.1.1. Reagents and Materials

- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water (dH<sub>2</sub>O)
- Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0
- Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)
- Blocking Solution: 5% normal goat serum in PBST
- Primary Antibody: Rabbit anti-ZMYND19 polyclonal antibody (e.g., HPA050761), diluted
  1:20-1:50 in blocking solution
- Secondary Antibody: Goat anti-rabbit IgG (HRP-conjugated), diluted according to manufacturer's instructions
- DAB Substrate Kit
- Hematoxylin
- Mounting Medium
- 2.1.2. Protocol[9][10][11][12]



- Deparaffinization and Rehydration:
  - Immerse slides in xylene twice for 5 minutes each.
  - Immerse in 100% ethanol twice for 3 minutes each.
  - Immerse in 95% ethanol for 1 minute.
  - Immerse in 70% ethanol for 1 minute.
  - Rinse in dH<sub>2</sub>O for 5 minutes.
- · Antigen Retrieval:
  - Pre-heat Antigen Retrieval Solution to 95-100°C.
  - Immerse slides in the pre-heated solution for 20 minutes.
  - Allow slides to cool in the solution for 20 minutes at room temperature.
  - Rinse slides in PBST twice for 5 minutes each.
- Immunostaining:
  - Block endogenous peroxidase activity by incubating slides in 3% H<sub>2</sub>O<sub>2</sub> in methanol for 15 minutes.
  - Rinse in PBST twice for 5 minutes each.
  - Apply Blocking Solution and incubate for 1 hour at room temperature.
  - Drain blocking solution and apply diluted primary antibody.
  - Incubate overnight at 4°C in a humidified chamber.
  - Rinse in PBST three times for 5 minutes each.
  - Apply diluted secondary antibody and incubate for 1 hour at room temperature.



- Rinse in PBST three times for 5 minutes each.
- Detection and Counterstaining:
  - Prepare and apply DAB substrate according to the manufacturer's instructions. Incubate until desired stain intensity develops.
  - Rinse slides in dH₂O.
  - Counterstain with hematoxylin for 1-2 minutes.
  - Rinse with dH₂O.
  - "Blue" the slides in tap water.
- Dehydration and Mounting:
  - Dehydrate slides through graded ethanol solutions (70%, 95%, 100%) and xylene.
  - Apply mounting medium and coverslip.

## **Western Blotting**

This protocol is adapted for the use of a rabbit polyclonal anti-ZMYND19 antibody (e.g., Novus Biologicals Cat# NBP1-79414).[13]

#### 2.2.1. Reagents and Materials

- Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- BCA Protein Assay Kit
- 4x Laemmli Sample Buffer
- SDS-PAGE gels
- Transfer Buffer (25 mM Tris, 192 mM glycine, 20% methanol)



- PVDF membrane
- Blocking Buffer: 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
- Primary Antibody: Rabbit anti-ZMYND19 polyclonal antibody (e.g., NBP1-79414), diluted 1.0 μg/ml in blocking buffer.[13]
- Secondary Antibody: Goat anti-rabbit IgG (HRP-conjugated), diluted according to manufacturer's instructions
- ECL Western Blotting Substrate

#### 2.2.2. Protocol[14][15][16]

- Sample Preparation:
  - Lyse cells or homogenized tissue in ice-cold Lysis Buffer.
  - Incubate on ice for 30 minutes, vortexing occasionally.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C.
  - Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
  - Mix protein lysates with 4x Laemmli Sample Buffer and boil for 5 minutes.
- SDS-PAGE and Transfer:
  - Load 20-30 μg of protein per lane on an SDS-PAGE gel.
  - Run the gel until the dye front reaches the bottom.
  - Transfer proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane in Blocking Buffer for 1 hour at room temperature.



- Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detection:
  - Prepare and apply ECL substrate according to the manufacturer's instructions.
  - Capture the chemiluminescent signal using an imaging system.

## Signaling Pathways and Experimental Workflows

ZMYND19 has been implicated in at least two distinct signaling pathways, regulating cellular metabolism and hormone receptor signaling.

### **ZMYND19** in mTORC1 Signaling

Recent studies have identified ZMYND19 as a negative regulator of the mTORC1 signaling pathway.[17][18] ZMYND19, along with MKLN1, is a substrate of the CTLH E3 ubiquitin ligase complex. When CTLH is active, it targets ZMYND19 and MKLN1 for proteasomal degradation. However, upon CTLH inactivation, ZMYND19 and MKLN1 accumulate and associate with the lysosomal membrane, where they inhibit mTORC1 activity by blocking its interaction with Rheb. [17][18]





Click to download full resolution via product page

**Diagram 1:** ZMYND19-mediated negative regulation of mTORC1 signaling.

## **ZMYND19** in MCHR1 Signaling

ZMYND19 was initially identified as an interacting partner of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor.[19] MCHR1 couples to both Gi and Gq proteins. Gi activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Gq activation stimulates phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium and activation of protein kinase C (PKC). ZMYND19 is thought to be a regulatory molecule in MCHR1 signaling, potentially by facilitating the recruitment of signaling components to the receptor.[19][20][21]



Click to download full resolution via product page



Diagram 2: Involvement of ZMYND19 in the MCHR1 signaling cascade.

## Experimental Workflow for Tissue-Specific Expression Analysis

A typical workflow to investigate the tissue-specific expression of a gene like ZMYND19 involves a combination of transcriptomic and proteomic approaches.



Click to download full resolution via product page

**Diagram 3:** A generalized workflow for analyzing tissue-specific gene expression.

This workflow begins with the collection of tissue samples, followed by the parallel extraction of RNA and protein. RNA is then analyzed by high-throughput sequencing (RNA-Seq) to obtain a global view of gene expression, with key findings often validated by reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Protein expression is assessed by Western blotting for quantitative analysis in homogenized tissues and by immunohistochemistry for



visualizing the spatial distribution of the protein within the tissue architecture. Finally, the data from these different methodologies are integrated to provide a comprehensive understanding of the tissue-specific expression pattern of the gene of interest.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The GTEx Consortium atlas of genetic regulatory effects across human tissues PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ZMYND19 protein expression summary The Human Protein Atlas [proteinatlas.org]
- 5. Proteomics DB [proteomicsdb.org]
- 6. ProteomicsDB PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics DB [proteomicsdb.org]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. cdn.origene.com [cdn.origene.com]
- 11. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific TW [thermofisher.com]
- 12. Immunohistochemistry-Paraffin Protocol & Troubleshooting Creative Biolabs [creativebiolabs.net]
- 13. ZMYND19 Antibody BSA Free (NBP1-79414): Novus Biologicals [novusbio.com]
- 14. novusbio.com [novusbio.com]
- 15. static.igem.org [static.igem.org]
- 16. bio-rad.com [bio-rad.com]



- 17. The CTLH ubiquitin ligase substrates ZMYND19 and MKLN1 negatively regulate mTORC1 at the lysosomal membrane PMC [pmc.ncbi.nlm.nih.gov]
- 18. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Welcome to CIDeRplus [mips.helmholtz-muenchen.de]
- 20. researchgate.net [researchgate.net]
- 21. Melanin-concentrating hormone receptor 1 Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [ZMYND19 Expression Across Tissues: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564386#zmynd19-expression-in-different-tissues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com